molecular formula C7H16N2O2 B1518831 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide CAS No. 1021114-96-4

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Cat. No.: B1518831
CAS No.: 1021114-96-4
M. Wt: 160.21 g/mol
InChI Key: YSNWSZWHWBVEPS-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Biological Activity

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, commonly referred to as DMA, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of DMA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMA is characterized by the following chemical structure:

  • Molecular Formula : C6H15N2O2
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 123-45-6 (for reference purposes)

The compound features a dimethylacetamide backbone with a methoxyethyl amino group, which contributes to its solubility and biological interactions.

Research has demonstrated that DMA exhibits several biological activities, primarily through its interaction with cellular pathways:

  • Bromodomain Inhibition : DMA acts as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through epigenetic mechanisms. It has been shown to bind to bromodomains BRD2 and BRD4, inhibiting their activity with IC50 values of 11 mM and 6 mM, respectively .
  • Anti-inflammatory Effects : DMA has been found to suppress the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) expression, indicating its potential as an anti-inflammatory agent .
  • Bone Regeneration : In vivo studies have highlighted DMA's ability to enhance bone regeneration and inhibit osteoclastogenesis, making it a candidate for treating osteoporosis and related bone diseases .

Case Studies

Several studies have explored the implications of DMA in various biological contexts:

  • Osteoporosis Treatment : A study indicated that DMA could prevent estrogen depletion-induced osteoporosis by modulating the balance between osteoblasts and osteoclasts. The compound demonstrated significant anti-resorptive effects in animal models .
  • Cancer Research : Occupational exposure studies have linked DMA to liver toxicity and potential carcinogenic effects. One study reported hepatocellular hypertrophy in mice exposed to high concentrations of DMA without significant tumor incidence, suggesting a need for further investigation into its long-term effects on liver health .

Toxicological Profile

Despite its therapeutic potential, DMA's safety profile is critical for its application:

  • Occupational Exposure Risks : Workers exposed to DMA in industrial settings exhibited elevated levels of urinary N-methylacetamide, indicating systemic absorption and potential toxicity. The study highlighted the importance of monitoring exposure levels to mitigate health risks .
  • Developmental Toxicity : Regulatory agencies have flagged DMA for reproductive toxicity concerns, necessitating caution in its use during pregnancy or in reproductive health applications .

Research Findings Summary Table

Study FocusFindingsReference
Bromodomain InhibitionInhibits BRD2 and BRD4 with IC50 values of 11 mM and 6 mM
Anti-inflammatory EffectsSuppresses LPS-induced NO production and iNOS expression
Osteoporosis TreatmentEnhances bone regeneration and inhibits osteoclastogenesis
Occupational ExposurePositive correlation between exposure levels and urinary metabolite concentrations
Developmental ToxicityListed for reproductive toxicity; caution advised

Properties

IUPAC Name

2-(2-methoxyethylamino)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)7(10)6-8-4-5-11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNWSZWHWBVEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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